molecular formula C23H18N4O4 B11178029 N'-benzoyl-N'-(2,5-dioxo-1-phenylpyrrolidin-3-yl)pyridine-4-carbohydrazide CAS No. 956764-08-2

N'-benzoyl-N'-(2,5-dioxo-1-phenylpyrrolidin-3-yl)pyridine-4-carbohydrazide

Cat. No.: B11178029
CAS No.: 956764-08-2
M. Wt: 414.4 g/mol
InChI Key: CXOQJASOTUIIHO-UHFFFAOYSA-N
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Description

N'-benzoyl-N'-(2,5-dioxo-1-phenylpyrrolidin-3-yl)pyridine-4-carbohydrazide (CAS: 956764-08-2) is a structurally complex molecule featuring a pyridine-4-carbohydrazide backbone substituted with a benzoyl group and a 2,5-dioxo-1-phenylpyrrolidin-3-yl moiety. This compound belongs to the hydrazide class, characterized by the presence of a –CONHNH– functional group, which is often exploited in medicinal chemistry for its ability to form hydrogen bonds and interact with biological targets .

Properties

CAS No.

956764-08-2

Molecular Formula

C23H18N4O4

Molecular Weight

414.4 g/mol

IUPAC Name

N'-benzoyl-N'-(2,5-dioxo-1-phenylpyrrolidin-3-yl)pyridine-4-carbohydrazide

InChI

InChI=1S/C23H18N4O4/c28-20-15-19(23(31)26(20)18-9-5-2-6-10-18)27(22(30)17-7-3-1-4-8-17)25-21(29)16-11-13-24-14-12-16/h1-14,19H,15H2,(H,25,29)

InChI Key

CXOQJASOTUIIHO-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=CC=C2)N(C(=O)C3=CC=CC=C3)NC(=O)C4=CC=NC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-benzoyl-N’-(2,5-dioxo-1-phenylpyrrolidin-3-yl)pyridine-4-carbohydrazide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The initial step often involves the cyclization of a suitable precursor to form the pyrrolidine ring. This can be achieved through a condensation reaction between an amine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Benzoyl Group: The benzoyl group is introduced via a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the pyrrolidine derivative in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Pyridine Ring: The final step involves the coupling of the pyridine ring to the intermediate compound. This can be done through a nucleophilic substitution reaction, where the pyridine derivative reacts with the intermediate in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of N’-benzoyl-N’-(2,5-dioxo-1-phenylpyrrolidin-3-yl)pyridine-4-carbohydrazide may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic, basic, or neutral pH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, N’-benzoyl-N’-(2,5-dioxo-1-phenylpyrrolidin-3-yl)pyridine-4-carbohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound can serve as a probe or ligand in biochemical assays. Its ability to interact with various biological targets makes it valuable for studying enzyme mechanisms, receptor binding, and cellular pathways.

Medicine

Medically, N’-benzoyl-N’-(2,5-dioxo-1-phenylpyrrolidin-3-yl)pyridine-4-carbohydrazide has potential applications as a therapeutic agent. Its structural features suggest it could be developed into drugs for treating diseases such as cancer, inflammation, and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N’-benzoyl-N’-(2,5-dioxo-1-phenylpyrrolidin-3-yl)pyridine-4-carbohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Substituent Variations in Pyrrolidinone Derivatives

  • N'-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]pyridine-4-carbohydrazide (CAS: 8015-8581): This analog replaces the benzoyl and phenyl groups with a 2-phenylethyl chain. The molecular weight (338.36 g/mol) and logP (0.0625) are lower than the target compound, suggesting reduced lipophilicity.
  • N'-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide (CAS: 957030-54-5): The pyridine ring is substituted at the 3-position instead of 4, and the pyrrolidinone bears a 4-methoxyphenyl group. The methoxy substituent enhances electron-donating properties, which could alter binding interactions in biological systems .

Quinazoline-Based Derivatives

  • N'-[2-(substituted sulfanyl)quinazolin-4-yl]pyridine-4-carbohydrazides (5D1-5D4): These compounds replace the pyrrolidinone ring with a quinazoline scaffold. For example, 5D1 (N'-{2-[(2-fluorophenyl)sulfanyl]quinazolin-4-yl}pyridine-4-carbohydrazide) exhibits potent antimicrobial activity (MIC = 0.4–12.5 µg/mL), attributed to the electron-withdrawing fluorine atom and the quinazoline moiety’s planar structure, which facilitates DNA intercalation or enzyme inhibition .

Schiff Base and Azetidinone Derivatives

  • N'-[(2,5-dimethoxyphenyl)methylidene]pyridine-4-carbohydrazide (3k) :
    A Schiff base derivative with a 2,5-dimethoxy substituent on the aryl ring. This compound demonstrated significant antidepressant activity, highlighting the role of electron-donating groups in CNS-targeting molecules .

Physicochemical Properties

Compound Molecular Weight (g/mol) logP Polar Surface Area (Ų) Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound (956764-08-2) Not reported
N'-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]pyridine-4-carbohydrazide 338.36 0.0625 77.71 2 8
5D1 ~400 (estimated) ~2.5 ~90 3 9

Key Observations :

  • The target compound’s benzoyl and phenyl groups likely increase molecular weight and lipophilicity compared to ’s analog.
  • Quinazoline derivatives (e.g., 5D1) exhibit higher polar surface areas, suggesting improved solubility and membrane permeability .

Antimicrobial Activity

  • Quinazoline derivatives (5D1-5D4) :
    • 5D1 : MIC = 0.4 µg/mL (against C. albicans), comparable to fluconazole .
    • 5D4 : MIC = 6.25 µg/mL (against S. aureus), indicating gram-positive selectivity .
  • Pyridine-4-carbohydrazide Schiff bases: No inhibition of M. tuberculosis H37Rv at tested concentrations, emphasizing the necessity of specific substituents for activity .

CNS Activity

  • Schiff base 3k : Exhibited the highest antidepressant activity among analogs, linked to 2,5-dimethoxy substitution enhancing serotonin receptor interactions .

Biological Activity

N'-benzoyl-N'-(2,5-dioxo-1-phenylpyrrolidin-3-yl)pyridine-4-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC19H17N3O4
Molecular Weight353.36 g/mol
LogP2.203
Hydrogen Bond Acceptors8
Hydrogen Bond Donors1
Polar Surface Area65.305 Ų

This compound exhibits biological activity through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes that are crucial for cellular functions, thereby disrupting metabolic pathways in target cells.
  • Anti-inflammatory Effects : It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines, which can be beneficial in conditions like arthritis and other inflammatory diseases.
  • Antioxidant Properties : The compound demonstrates the ability to scavenge free radicals, reducing oxidative stress in cells.

Anticancer Activity

Research indicates that this compound has promising anticancer properties. In vitro studies have shown that it induces apoptosis in various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism involves the activation of caspases and the modulation of Bcl-2 family proteins, leading to programmed cell death.

Antimicrobial Activity

The compound exhibits antimicrobial properties against a range of pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mode of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Case Studies

  • Study on Anticancer Effects : A recent study published in Journal of Medicinal Chemistry evaluated the effects of this compound on human breast cancer cells (MCF-7). The results showed a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be approximately 15 µM.
  • Antimicrobial Efficacy : In a study published in Pharmaceutical Biology, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating a strong antimicrobial effect.

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